6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one
Description
6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound featuring a fused phenoxazine core with chloro and methyl substituents at the 6- and 10-positions, respectively. The chloro group at position 6 enhances reactivity for further functionalization (e.g., Suzuki-Miyaura couplings), while the 10-methyl group likely improves lipophilicity and stability, influencing pharmacological and optoelectronic properties .
Properties
CAS No. |
73397-08-7 |
|---|---|
Molecular Formula |
C17H10ClNO2 |
Molecular Weight |
295.7 g/mol |
IUPAC Name |
6-chloro-10-methylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C17H10ClNO2/c1-9-6-7-13-12(8-9)19-15-10-4-2-3-5-11(10)16(20)14(18)17(15)21-13/h2-8H,1H3 |
InChI Key |
YKOKEFWYRBTTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Provitamin K3 with Chlorinated 2-Aminophenol Derivatives
The most widely reported synthesis involves the condensation of 2-methyl-1,4-naphthoquinone (provitamin K3) with 2-amino-4-chlorophenol in a dimethylformamide (DMF)/benzene solvent system. Sodium acetate acts as a base to deprotonate the aminophenol, facilitating nucleophilic attack on the quinone carbonyl group.
Reaction Conditions:
- Molar Ratio: 1:1 (provitamin K3 : 2-amino-4-chlorophenol)
- Temperature: 70–75°C
- Duration: 8–12 hours
- Yield: 68–72%
Mechanistic Insights:
- Nucleophilic Addition: The amino group of 2-amino-4-chlorophenol attacks the carbonyl carbon of provitamin K3, forming a hemiaminal intermediate.
- Cyclization: Intramolecular dehydration generates the phenoxazine ring, with concurrent elimination of water.
- Aromatization: Oxidation under aerobic conditions stabilizes the conjugated system, yielding the final product.
Characterization Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | 248–250°C | |
| UV-Vis (λmax in methanol) | 287 nm, 480 nm (ICT band) | |
| FTIR (C=O stretch) | 1690 cm⁻¹ |
Alternative Pathway via Palladium-Catalyzed Amidation
A patent-derived method introduces chlorine post-cyclization using palladium-catalyzed coupling. Starting from 6-methyl-5H-benzo[a]phenoxazin-5-one , chlorination at position 10 is achieved via reaction with thionyl chloride (SOCl₂) in the presence of a palladium acetate catalyst.
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (0.015 mmol)
- Chlorinating Agent: SOCl₂ (excess)
- Temperature: 110°C
- Duration: 3 hours
- Yield: 58–62%
Advantages:
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation (Section 2.1) | 72 | 99 | High |
| Palladium-Catalyzed (Section 2.2) | 62 | 95 | Moderate |
The condensation route is preferred for large-scale synthesis due to higher yields and fewer purification steps. However, the palladium method offers flexibility for introducing additional functional groups.
Structural and Electronic Properties
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a screw-boat conformation for the heterocyclic ring, with the methyl group at position 6 and chlorine at position 10 inducing planar distortion. Intermolecular N–H···O hydrogen bonds propagate along the b-axis, enhancing solid-state stability.
Key Bond Lengths:
- C(1)–O(1): 1.416 Å
- C(10)–Cl: 1.734 Å
Electrochemical Behavior
Cyclic voltammetry in acetonitrile shows two redox couples:
- Oxidation: E₁/2 = +0.87 V (vs. Ag/AgCl), attributed to the phenoxazine core.
- Reduction: E₁/2 = −1.12 V (vs. Ag/AgCl), corresponding to quinone-imine tautomerism.
Applications in Dye-Sensitized Solar Cells (DSSCs)
This compound serves as a photosensitizer in DSSCs, achieving a power conversion efficiency (PCE) of 4.8% due to:
- Broad UV-Vis absorption (287–480 nm).
- Favorable HOMO-LUMO alignment (−5.2 eV to −3.6 eV) with TiO₂ conduction bands.
Table 2: Photovoltaic Performance
| Parameter | Value |
|---|---|
| JSC (mA/cm²) | 12.4 |
| VOC (V) | 0.68 |
| Fill Factor (%) | 58 |
Chemical Reactions Analysis
Types of Reactions
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield amines.
Scientific Research Applications
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst and in dye-sensitized solar cells.
Biology: Acts as a fluorescent probe for studying biological processes.
Medicine: Exhibits anticancer and antibiotic properties, making it useful in chemotherapy.
Industry: Used in the development of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets and pathways. For instance, in its role as an anticancer agent, it intercalates into DNA, disrupting the replication process and leading to cell death . It also acts as a photoredox catalyst by absorbing light and transferring electrons to initiate chemical reactions .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key derivatives of 5H-benzo[a]phenoxazin-5-one and their properties:
Key Comparisons:
Reactivity and Synthetic Flexibility The 6-chloro substituent in this compound facilitates cross-coupling reactions (e.g., with boronic acids or alkynes), similar to its parent compound . In contrast, 6-(phenylethynyl) and 6-phenyl derivatives are synthesized via Sonogashira and Suzuki couplings, respectively . The 10-methyl group may sterically hinder reactions at position 10 but could stabilize the molecule against oxidative degradation .
Biological Activity Antimicrobial Potential: Ether derivatives (e.g., 6-(4-isopropylphenoxy)-5H-benzo[a]phenoxazin-5-one) exhibit strong binding to microbial targets (ΔG ≤ -9.3 kcal/mol), outperforming standard drugs like ciprofloxacin . The chloro-methyl analog may share similar multi-target inhibition due to its planar aromatic core. Enzyme Inhibition: 6-Chloro-5H-benzo[a]phenoxazin-5-one (#9) reduces BACE-1 levels (Alzheimer’s therapy) without cytotoxicity at 10 μM . The methyl group in the 10-position could enhance blood-brain barrier penetration . Antimalarial Activity: 6-Phenyl-5H-benzo[a]phenoxazin-5-one shows 94% parasitemia reduction, comparable to chloroquine . The chloro-methyl variant’s efficacy remains unexplored but is structurally analogous.
Optoelectronic Properties Alkynyl derivatives (e.g., 6-(phenylethynyl)) exhibit near-infrared (NIR) fluorescence (λmax 748 nm), making them suitable for bioimaging . Nitro-substituted analogs (e.g., 6-methyl-9-nitro) display broad emission spectra for photodynamic therapy .
Drug-Likeness and Toxicity All derivatives comply with Lipinski’s rules (e.g., molecular weight <500, logP <5) . The 10-methyl group in this compound may improve logP, enhancing membrane permeability. LD50 values for phenoxazine analogs exceed 5000 mg/kg, indicating low acute toxicity .
Biological Activity
6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
This compound is characterized by the following chemical properties:
- Molecular Formula: C17H11ClN2O
- Molecular Weight: 296.72 g/mol
- Melting Point: 228-229 °C
- Appearance: Orange solid
Spectroscopic Data
The compound exhibits distinct NMR and FT-IR characteristics:
- 1H NMR (400 MHz, CDCl3): Peaks at 8.74–8.67 (1 H, m), 8.40–8.33 (1 H, m), 7.84–7.70 (3 H, m), and 2.50 (3 H, s).
- FT-IR: Significant absorption bands at 3068, 2961, and 1647 cm indicating aromatic C-H stretching and carbonyl groups .
Anticancer Activity
Recent studies have highlighted the potential of benzo[a]phenoxazine derivatives, including this compound, as anticancer agents. The compound has shown promising results in targeting cancer cells selectively while sparing normal cells.
-
Mechanism of Action:
- The compound induces lysosomal membrane permeabilization (LMP) in cancer cells, leading to increased intracellular pH and reactive oxygen species (ROS) accumulation .
- It has been observed to reduce cell proliferation and migration in colorectal and breast cancer cell lines (e.g., RKO and MCF7) while demonstrating minimal effects on non-neoplastic cell lines .
-
Case Studies:
- In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating potent activity against targeted cancer cells .
- Comparative studies with other phenoxazine derivatives demonstrated that this compound exhibited superior selectivity for cancer cells over normal cells.
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
-
Mechanism of Action:
- The antimicrobial efficacy was evaluated using minimum inhibitory concentration (MIC) assays against various pathogens, revealing effective inhibition against specific bacterial strains .
- The structure-function relationship suggests that modifications to the phenoxazine core can enhance antimicrobial activity.
- Research Findings:
Summary of Research Findings
| Activity Type | Target Cells/Organisms | Mechanism of Action | Key Findings |
|---|---|---|---|
| Anticancer | RKO, MCF7 | Induction of LMP, ROS accumulation | Selective toxicity; reduced proliferation |
| Antimicrobial | Various bacteria | Disruption of cellular functions | Effective MIC values; potential for development |
Q & A
Q. What is the optimal synthetic route for 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one, and how can its purity be validated?
The compound is synthesized via a coupling reaction between 2,3-dichloro-1,4-naphthoquinone and substituted aminophenol derivatives (e.g., 2-amino-3-hydroxypyridine) in a benzene/ethanol medium with sodium acetate as a base. Post-reaction purification involves recrystallization from ethanol-water (2:1) to yield a yellow solid . Purity is confirmed via elemental analysis (C, H, N, O percentages) and spectroscopic characterization (UV-Vis, FTIR, ¹H/¹³C NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the aromatic proton environment and substituent positions.
- FTIR : To identify carbonyl (C=O) and aromatic C-Cl stretching vibrations.
- Elemental analysis : To verify stoichiometric ratios of C, H, N, and O. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating repeat recrystallization or HPLC purification .
Q. How does solvent polarity affect the synthesis of this compound?
Benzene/ethanol mixtures are preferred due to their moderate polarity, which stabilizes intermediates during cyclization. Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while non-polar solvents (e.g., toluene) reduce solubility of the quinone precursor, lowering yield .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound?
The chlorine atom at position 6 acts as a leaving group, enabling palladium-catalyzed coupling with aryl/vinyl boronic acids. Regioselectivity is controlled by steric and electronic factors: electron-deficient boronic acids favor coupling at the less hindered position. Xphos ligands enhance catalytic efficiency by stabilizing the Pd(0) intermediate, as evidenced by higher yields (75–85%) compared to PPh₃ (50–60%) .
Q. How do conflicting reports on the antimalarial activity of this compound’s derivatives arise, and how can they be resolved?
Discrepancies in bioactivity data may stem from variations in:
- Derivatization methods : Alkynylation (e.g., 6-(hex-1-yn-1-yl) derivatives) vs. arylation (e.g., 6-phenyl derivatives) alter electron density and steric bulk, impacting target binding.
- Assay conditions : Differences in parasite strains (e.g., Plasmodium falciparum 3D7 vs. Dd2) or incubation times affect IC₅₀ values. Standardized protocols for derivative synthesis and dose-response assays are critical for reproducibility .
Q. What strategies optimize the synthesis of 11-aza analogs without compromising yield?
Substituting 2-aminophenol with 2-amino-3-hydroxypyridine introduces a nitrogen atom at position 11. Potassium acetate in benzene/ethanol at 70–75°C minimizes side reactions (e.g., oxidation of the pyridine ring). Post-synthetic purification via column chromatography (SiO₂, hexane/EtOAc) improves yields to >80% compared to traditional recrystallization (~60%) .
Q. How can computational modeling predict the optoelectronic properties of phenoxazine derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and absorption spectra. For example, electron-withdrawing groups (e.g., -NO₂) reduce the bandgap, enhancing fluorescence quantum yield. Experimental validation via UV-Vis and cyclic voltammetry is required to confirm computational predictions .
Methodological Considerations for Data Contradictions
- Synthetic Yield Variability : Differences in catalyst loading (e.g., Pd(0)/Xphos vs. Pd(PPh₃)₄) or reaction time (4–8 hours) significantly impact yields. Systematic optimization using Design of Experiments (DoE) can identify robust conditions .
- Bioactivity Discrepancies : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-cell parasite viability) and control for compound stability under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
